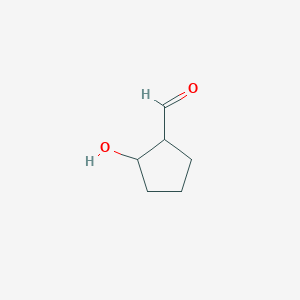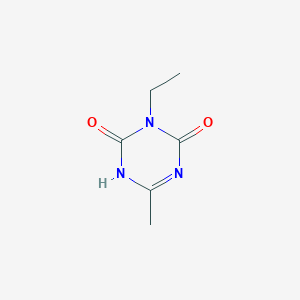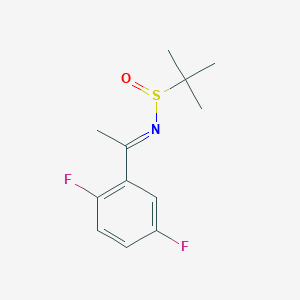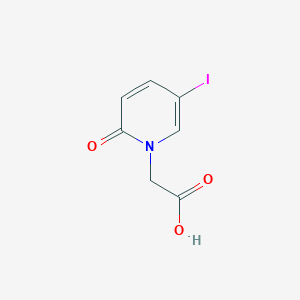![molecular formula C14H20N2O4 B13131310 propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate CAS No. 7507-51-9](/img/structure/B13131310.png)
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl1,3-phenylenedicarbamate is an organic compound with the molecular formula C12H18N2O4 It is a derivative of 1,3-phenylenedicarbamate, where two isopropyl groups are attached to the nitrogen atoms of the carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
Diisopropyl1,3-phenylenedicarbamate can be synthesized through the reaction of 1,3-phenylenedicarbamate with isopropylamine. The reaction typically involves the following steps:
Starting Materials: 1,3-phenylenedicarbamate and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Catalysts: A base such as triethylamine (TEA) is often used to facilitate the reaction.
Procedure: The 1,3-phenylenedicarbamate is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diisopropyl1,3-phenylenedicarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Diisopropyl1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl1,3-phenylenedicarbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
Diisopropyl1,3-phenylenedicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of diisopropyl1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Phenylene dicarbamate: The parent compound without isopropyl groups.
Diethyl 1,4-phenylenedicarbamate: A similar compound with ethyl groups instead of isopropyl groups.
1,3-Diisopropylbenzene: An aromatic hydrocarbon with isopropyl groups on the benzene ring.
Uniqueness
Diisopropyl1,3-phenylenedicarbamate is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and interactions with other molecules
特性
CAS番号 |
7507-51-9 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)19-13(17)15-11-6-5-7-12(8-11)16-14(18)20-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
InChIキー |
TTYORNHTKDRVNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
